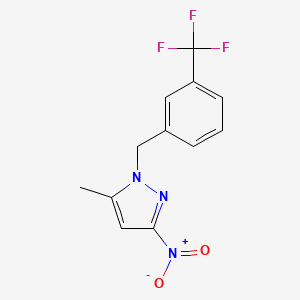

5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Description

5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a pyrazole-based compound characterized by a nitro group at the 3-position, a methyl group at the 5-position, and a 3-trifluoromethyl-benzyl substituent at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may contribute to electron-withdrawing effects, influencing reactivity and binding interactions.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2/c1-8-5-11(18(19)20)16-17(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBCHMGMGMBDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Methylation: The methyl group at the 5-position can be introduced via alkylation reactions using methyl halides in the presence of a base.

Benzylation: The benzyl group with a trifluoromethyl substituent can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride derivatives and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Compound 46b achieved a notably higher yield (92%) compared to 45b (48%), likely due to the electron-withdrawing trifluoromethoxy group enhancing the reactivity of the benzyl halide intermediate .

- Molecular Weight : Substituents like trifluoromethoxy (46b) increase molecular weight by ~70 g/mol compared to methyl-substituted analogs (45b).

- Spectral Shifts : The benzyl group’s electronic environment influences NMR signals. For example, 46b’s aromatic protons (δ=7.33–7.57 ppm) are downfield-shifted compared to 45b (δ=6.74–7.27 ppm), reflecting the electron-withdrawing effect of the trifluoromethoxy group .

Substituent Effects on Physicochemical Properties

- Trifluoromethyl vs.

- Nitro Group Position : Unlike analogs with a nitro group at the 4-position (e.g., 45b, 46b), the target compound’s nitro group at the 3-position may alter electronic distribution, affecting hydrogen-bonding interactions in biological targets.

Critical Analysis of Structural Determinants

- Benzyl Substitution Patterns : Ortho-substituted benzyl groups (e.g., 2-methyl in 45b) may induce steric hindrance, whereas para-substituted groups (e.g., 4-ethyl in 52b) could improve binding pocket alignment .

- Metabolic Stability: Trifluoromethyl and nitro groups are known to resist oxidative metabolism, suggesting improved pharmacokinetic profiles for the target compound compared to non-halogenated analogs .

Biological Activity

5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole, a member of the pyrazole class, has garnered interest due to its potential biological activities. This compound is structurally related to other pyrazole derivatives that have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methyl group, a nitro group, and a trifluoromethyl-benzyl moiety. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions to yield high-purity products. For example, one method described involves the use of acetic acid and methyl hydrazine in a two-step process that results in high yields of the desired pyrazole derivative .

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit significant anticancer activities. In particular, this compound may function as a microtubule-destabilizing agent. A study on related compounds showed effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting potential for use in cancer therapies targeting cell division . Additionally, compounds within this class have been reported to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at certain concentrations .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. For instance, compounds related to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. One study indicated that certain analogs exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, suggesting they could serve as effective alternatives in treating inflammatory conditions .

Antimicrobial Effects

The biological activity of this compound extends into antimicrobial domains as well. Pyrazole derivatives have demonstrated efficacy against various bacterial strains and fungi, potentially due to their ability to disrupt cellular processes in pathogens. The presence of the nitro group in the structure is often linked to enhanced antimicrobial activity through redox mechanisms .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.